

An In-depth Technical Guide to the Chemical Structure and Bonding of Methallyltrimethylsilane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

MethallyItrimethyIsilane (MATMS) is a versatile organosilicon compound with significant applications in organic synthesis, serving as a key building block for complex molecules and polymers. This guide provides a comprehensive overview of its chemical structure, bonding characteristics, and spectroscopic profile. Detailed experimental protocols for its synthesis and analysis are presented, alongside tabulated quantitative data for easy reference. Furthermore, this document illustrates the stereoselective reaction mechanism of MATMS with electrophiles, a cornerstone of its synthetic utility.

Chemical Structure and Bonding

MethallyItrimethyIsilane, with the chemical formula C_7H_16Si , consists of a methallyl group $[CH_2=C(CH_3)CH_2-]$ covalently bonded to a trimethylsilyl group $[-Si(CH_3)_3].[1][2]$ The core of its structure is the tetrahedral silicon atom, a characteristic feature of most organosilicon compounds.[3]

The bonding in **Methallyltrimethylsilane** is characterized by several key features:

• Si-C Bonds: The silicon-carbon bonds are longer and weaker than corresponding carbon-carbon bonds.[3] This is attributed to the larger atomic radius of silicon compared to carbon.



The Si-C bond is also polarized towards the more electronegative carbon atom (C 2.55 vs. Si 1.90).[3]

- C=C Double Bond: The methallyl group contains a carbon-carbon double bond, which is the primary site of reactivity in many of its chemical transformations.
- β-Silicon Effect: A crucial aspect of the bonding in allylsilanes is the "β-silicon effect," where the silicon atom stabilizes a carbocation at the β-position.[4][5] This effect is a form of silicon-hyperconjugation and plays a pivotal role in the mechanism of reactions such as the Hosomi-Sakurai allylation.[4][5]

While a specific crystal structure determination for **MethallyItrimethylsilane** is not readily available in the surveyed literature, typical bond lengths and angles for related organosilicon compounds can provide estimations. For instance, Si-C single bond lengths are generally in the range of 1.85-1.87 Å.[6][7]

Table 1: General Bond Parameters in Organosilicon Compounds

Bond Type	Typical Bond Length (Å)	Typical Bond Angle (°)
Si-C	1.85 - 1.87	109.5 (tetrahedral)
C=C	~1.34	120 (trigonal planar)
С-Н	~1.09	-
Si-O-Si	145 - 160	-

Note: These are generalized values and may vary slightly for **Methallyltrimethylsilane**.

Synthesis and Purification

MethallyItrimethylsilane can be synthesized through several routes, with the Grignard reaction being a common laboratory-scale method.[8]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of **MethallyItrimethylsilane** from methallyl chloride and chlorotrimethylsilane using a Grignard reagent.



Materials:

- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Methallyl chloride
- Chlorotrimethylsilane[9][10]
- Iodine (for initiation)
- Saturated agueous ammonium chloride solution
- · Anhydrous magnesium sulfate

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a crystal of iodine.
- Anhydrous diethyl ether or THF is added to cover the magnesium.
- A solution of methallyl chloride in the anhydrous solvent is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent (methallylmagnesium chloride). The reaction is typically initiated by gentle heating.
- Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath.
- Chlorotrimethylsilane is added dropwise to the stirred Grignard reagent solution.
- After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
- The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.



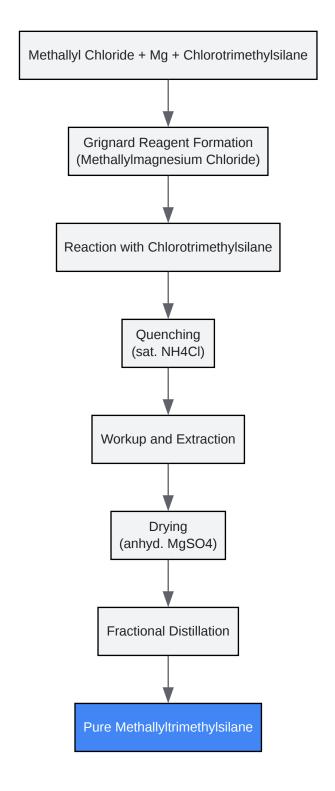




- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed by rotary evaporation.
- The crude product is purified by fractional distillation under reduced pressure to yield pure Methallyltrimethylsilane.[8]

Logical Workflow for Synthesis and Purification





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Synthesis and Purification Workflow

Spectroscopic Characterization Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for the structural elucidation of **Methallyltrimethylsilane**.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Group	Predicted ¹ H NMR (ppm)	Predicted ¹³ C NMR (ppm)
-Si(CH₃)₃	~0.0	~-2.0
=C(CH ₃)-	~1.7	~25.0
-CH ₂ -Si-	~1.5	~28.0
H ₂ C=	~4.6 (2H, s)	~110.0
=C(CH₃)-	-	~145.0
-CH ₂ -Si-	-	~28.0
-Si(CH₃)₃	-	~-2.0

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.[11][12][13][14][15][16][17] [18]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **MethallyItrimethylsilane** will exhibit characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Table 3: Expected FTIR Absorption Bands



Wavenumber (cm⁻¹)	Bond Vibration	Functional Group
3070	C-H stretch	=CH ₂
2950-2850	C-H stretch	-CH₃, -CH₂-
1640	C=C stretch	Alkene
1450, 1375	C-H bend	-CH3, -CH2-
1250	Si-CH₃ symmetric bend	Trimethylsilyl
850, 750	Si-C stretch	Trimethylsilyl

Note: These are expected absorption ranges and the exact peak positions and intensities may vary.[5][19]

Mass Spectrometry (MS)

Mass spectrometry of **MethallyItrimethyIsilane**, typically performed using gas chromatography-mass spectrometry (GC-MS), provides information about its molecular weight and fragmentation pattern.[20][21][22][23][24]

Expected Fragmentation Pattern:

- Molecular Ion (M+): A peak corresponding to the molecular weight of
 Methallyltrimethylsilane (m/z = 128) may be observed, though it might be weak.
- [M-15]⁺: Loss of a methyl group (-CH₃) from the trimethylsilyl moiety is a very common fragmentation pathway for trimethylsilyl compounds, leading to a prominent peak at m/z = 113.
- [Si(CH₃)₃]+: A characteristic peak at m/z = 73 corresponding to the trimethylsilyl cation is expected to be a major fragment.
- Loss of Methallyl Group: Fragmentation involving the loss of the methallyl radical (C_4H_7) would result in a peak at m/z = 73.

Reactivity and Reaction Mechanisms

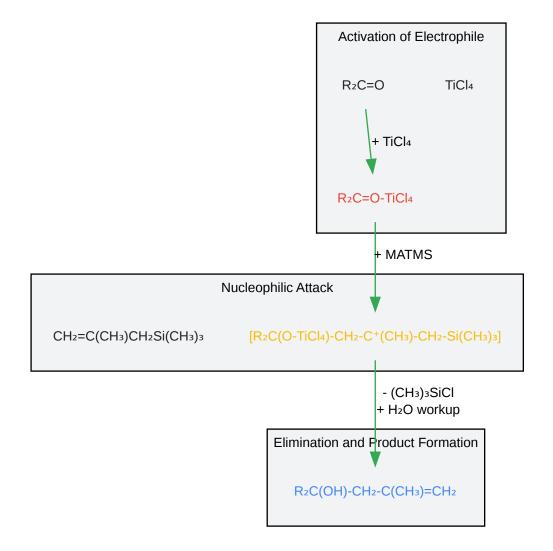


MethallyItrimethylsilane is a key reagent in the Hosomi-Sakurai reaction, which involves the Lewis acid-promoted allylation of various electrophiles.[4][5][11] This reaction is highly valuable for the stereoselective formation of carbon-carbon bonds.

Mechanism of the Hosomi-Sakurai Reaction

The reaction proceeds through the activation of the electrophile (e.g., a ketone) by a Lewis acid (e.g., $TiCl_4$). This is followed by the nucleophilic attack of the electron-rich double bond of the methallylsilane. The resulting β -silyl carbocation intermediate is stabilized by the β -silicon effect. Subsequent elimination of the trimethylsilyl group leads to the formation of the homoallylic alcohol product.[4][5][25]

Diagram of the Hosomi-Sakurai Reaction Mechanism





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Hosomi-Sakurai Reaction Mechanism

Conclusion

MethallyItrimethylsilane is a valuable synthetic tool, and a thorough understanding of its structure, bonding, and reactivity is essential for its effective application in research and development. This guide has provided a detailed overview of these aspects, supported by experimental considerations and mechanistic insights. The tabulated data and visual representations aim to serve as a practical resource for scientists and professionals in the field.

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